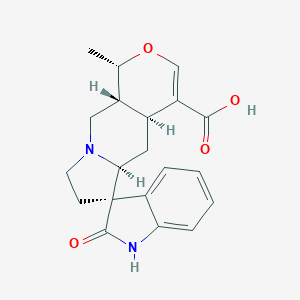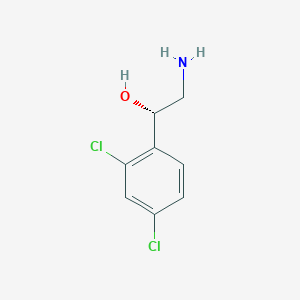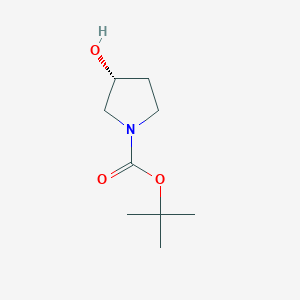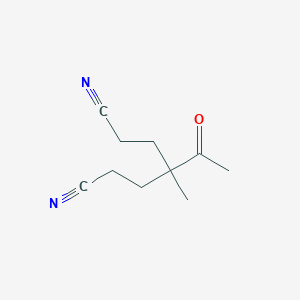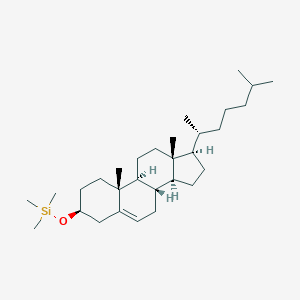![molecular formula C28H29F3N2 B157078 (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine CAS No. 135330-43-7](/img/structure/B157078.png)
(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine, also known as WIN 35428, is a chemical compound that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It belongs to the class of compounds known as dopamine reuptake inhibitors, which work by blocking the reuptake of dopamine in the brain, thereby increasing its concentration and activity.
Mécanisme D'action
(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 works by blocking the reuptake of dopamine in the brain, which increases its concentration and activity. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward. By increasing dopamine levels in the brain, (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 can improve symptoms associated with neurological and psychiatric disorders.
Effets Biochimiques Et Physiologiques
(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 has been shown to have a number of biochemical and physiological effects in the brain. It increases dopamine levels in the brain, which can improve mood, motivation, and reward. It also increases the release of other neurotransmitters, such as norepinephrine and serotonin, which can have additional effects on mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 has several advantages for use in lab experiments, including its high potency and selectivity for dopamine reuptake inhibition. However, it also has some limitations, including its potential for abuse and addiction, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428, including its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to understand the long-term effects of (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 on the brain and its potential for abuse and addiction. Finally, new synthesis methods and analogs of (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 may be developed to improve its potency, selectivity, and safety for use in clinical settings.
Méthodes De Synthèse
The synthesis of (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 involves several steps, including the reaction of 2-phenyl-2-propanol with 2-(trifluoromethyl)benzyl chloride to form 2-benzhydryl-2-(trifluoromethyl)propanol. This is then reacted with 1-azabicyclo[2.2.2]octane to form the final product, (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428. The synthesis of this compound has been extensively studied and optimized to produce high yields and purity.
Applications De Recherche Scientifique
(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD), depression, and addiction. It has been shown to be effective in increasing dopamine levels in the brain, which can improve symptoms associated with these disorders.
Propriétés
Numéro CAS |
135330-43-7 |
|---|---|
Nom du produit |
(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
Formule moléculaire |
C28H29F3N2 |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C28H29F3N2/c29-28(30,31)24-14-8-7-13-23(24)19-32-26-22-15-17-33(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,22,25-27,32H,15-19H2/t26-,27-/m1/s1 |
Clé InChI |
SJOKZBTYGQAZNH-UHFFFAOYSA-N |
SMILES isomérique |
C1CN2CCC1[C@H]([C@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5C(F)(F)F |
SMILES |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5C(F)(F)F |
SMILES canonique |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5C(F)(F)F |
Synonymes |
3-(2-trifluoromethylbenzylamino)-2-benzhydrylquinuclidine 3-TBBQ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







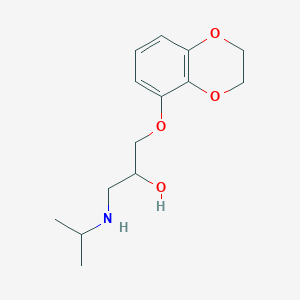

![Sodium 5-[(4-nitrophenyl)azo]salicylate](/img/structure/B157005.png)
